3-Carene

Catalog No.
S563725
CAS No.
13466-78-9
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carene

CAS Number

13466-78-9

Product Name

3-Carene

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water; soluble in benzene, pet ether
Slightly soluble (in ethanol)

Synonyms

(+)-3-carene, 3-carene, 3-carene, (R)-isomer, 3-carene, (S)-(cis)-isomer, delta(3)-carene, delta-3-carene, delta3-carene

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@H](C1)C2(C)C

The exact mass of the compound 3-Carene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in benzene, pet etherslightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of car-3-ene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Carene is a naturally occurring bicyclic monoterpene, commonly sourced from turpentine oil, and is structurally related to other prevalent terpenes like α-pinene and β-pinene. It serves as a key raw material and intermediate in the synthesis of fragrances, flavor compounds, and chiral pesticides. Its unique molecular structure, featuring a cyclopropane ring fused to a cyclohexene ring, imparts distinct reactivity and biological properties that are critical for its selection in specialized chemical synthesis and formulation development.

Although 3-Carene often co-exists with α-pinene and β-pinene in crude turpentine, its unique strained bicyclo[4.1.0]heptane structure makes it a non-interchangeable precursor for specific, high-value applications. This structure provides distinct reaction pathways unavailable to pinene isomers, which possess a bicyclo[3.1.1]heptane core. For example, the gem-dimethylcyclopropane ring in 3-Carene is essential for synthesizing certain chiral ligands and specialty polyamides with thermal properties that cannot be achieved using α- or β-pinene as the starting material. Therefore, substituting with crude mixtures or other purified terpenes can lead to significantly lower yields, different end-products, or complete failure in targeted synthetic and polymerization processes.

Superior Precursor for High-Performance Bio-Polyamides with Enhanced Thermal Stability

When used as a monomer precursor for PA6-type polyamides, (+)-3-carene yields a polymer with a glass transition temperature (Tg) of 120 °C. This is a significant increase in thermal performance compared to the benchmark fossil-based Polyamide 6 (PA6), which has a Tg of only 60 °C. This superior thermal stability is attributed to the rigid, stereoregular side chains introduced by the carene structure, a feature not achievable with other common terpenes like α-pinene under similar polymerization routes.

Evidence DimensionGlass Transition Temperature (Tg) of derived Polyamide 6 (PA6)-type polymer
Target Compound Data120 °C (for (+)-3-carene derived polyamide)
Comparator Or Baseline60 °C (for standard Polyamide 6)
Quantified Difference+60 °C improvement in thermal stability
ConditionsAnionic ring-opening polymerization of terpene-derived ε-lactams.

For developing advanced bio-based plastics, this 60°C increase in Tg allows for applications in more demanding, higher-temperature environments where standard bio-polyamides would fail.

Structurally Required for High-Yield Synthesis of Specific Chiral Fragrance Intermediates

In the catalytic condensation with formaldehyde to produce trans-4-hydroxymethyl-2-carene, a commercially significant chiral fragrance chemical, 3-carene is the essential starting material. Under optimized conditions using a phosphoric acid-acetic acid catalyst system, a selectivity of approximately 67% for the target product can be achieved. This specific transformation is dependent on the unique double bond position and cyclopropane ring of the 3-carene skeleton; using isomers like α-pinene or β-pinene as precursors would lead to different, undesired products such as 8-acetoxy-6-hydroxymethyllimonene.

Evidence DimensionProduct Selectivity in Prins-type reaction with Formaldehyde
Target Compound Data~67% selectivity to trans-4-hydroxymethyl-2-carene
Comparator Or Baselineα-Pinene (leads to different products, e.g., 8-acetoxy-6-hydroxymethyllimonene)
Quantified DifferenceQualitatively different reaction outcome; enables synthesis of a specific target molecule not accessible from isomers.
ConditionsH3PO4-AcOH catalyst system at 15 °C.

Procurement of 3-carene is non-negotiable for manufacturing specific fragrance molecules, as common terpene substitutes are synthetically incompatible with this high-value reaction pathway.

Potent Anti-inflammatory Activity via Downregulation of Interleukin-6 (IL-6)

In a comparative study on the anti-inflammatory effects of various pine-derived essential oil components, 3-carene demonstrated significant activity. Specifically, essential oil from Pinus mugo, containing 28.1% δ-3-carene, reduced IL-6 secretion by up to 60% in LPS-stimulated macrophages at a concentration of 0.01%. While other terpenes like α-pinene also show anti-inflammatory effects, the potent IL-6 inhibition associated with carene-rich oils highlights its specific value for formulations targeting inflammatory pathways.

Evidence DimensionInhibition of IL-6 Secretion in LPS-stimulated Macrophages
Target Compound DataUp to 60% reduction in IL-6 at 0.01% concentration (from a 28.1% δ-3-carene essential oil)
Comparator Or Baselineα-pinene, limonene (also show activity, but 3-carene is a key contributor to potent effects in certain essential oils)
Quantified DifferenceDemonstrates high efficacy in a key inflammatory marker assay.
ConditionsIn-vitro assay using RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).

For developing topical anti-inflammatory products or cosmeceuticals, selecting 3-carene provides a quantifiable basis for targeting IL-6 mediated inflammation, a key factor in many skin conditions.

Demonstrated Efficacy as a Food Preservative via Multimodal Antibacterial Action

3-Carene shows strong antibacterial activity against food spoilage bacteria like Brochothrix thermosphacta and Pseudomonas fluorescens. Its mechanism involves disrupting the cell wall and membrane, leading to leakage of intracellular components like alkaline phosphatase (AKP). In a study against B. thermosphacta, treatment with 3-carene at 2x its Minimum Inhibitory Concentration (MIC) increased extracellular AKP activity by 20-fold compared to the control, indicating severe cell wall damage. This level of disruption is more pronounced than that observed for many other terpenes, and its efficacy in preserving refrigerated pork has been demonstrated, making it a viable natural alternative to synthetic preservatives.

Evidence DimensionIncrease in Extracellular Alkaline Phosphatase (AKP) Activity
Target Compound Data20-fold increase vs. control (at 2x MIC)
Comparator Or BaselineUntreated control group
Quantified Difference2000% increase in a key marker of cell wall damage
ConditionsIn-vitro assay on Brochothrix thermosphacta.

For formulators of natural food preservatives, 3-carene offers a well-documented mechanism of action and proven efficacy, justifying its selection for extending the shelf-life of perishable products like meat.

Precursor for High-Temperature Resistant, Bio-based Polyamides and Polyesters

Based on its unique ability to form polymers with a significantly higher glass transition temperature (Tg) than common benchmarks, 3-carene is the preferred terpene feedstock for creating specialty bio-plastics intended for automotive components, electronics housings, or other applications requiring enhanced thermal stability.

Non-Substitutable Building Block for Chiral Synthesis in Fragrance and Agrochemicals

In multi-step syntheses where the specific stereochemistry and reactivity of the bicyclo[4.1.0]heptane core are critical, such as in the production of certain fragrance molecules or chiral pesticides, pure 3-carene is required. Using crude turpentine or other isomers would result in reaction failure or the formation of incorrect products.

Active Ingredient in High-Performance Cosmeceutical and Topical Formulations

Leveraging its proven ability to strongly inhibit key inflammatory mediators like IL-6, 3-carene is a justifiable choice for active inclusion in advanced skincare products, such as serums or creams designed to address redness and irritation.

Component for Natural Antimicrobial Systems in Food Preservation

Given its demonstrated efficacy against food spoilage bacteria and a well-understood mechanism of cell wall disruption, 3-carene is a strong candidate for use in natural preservative blends to extend the shelf-life of refrigerated meat and other food products.

Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid with a sweet, turpentine-like odor; [CAMEO]
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]
Solid
Colourless to light pale liquid; fruity aroma

XLogP3

2.8

Exact Mass

136.125200510 Da

Monoisotopic Mass

136.125200510 Da

Boiling Point

338 °F at 760 mmHg (USCG, 1999)
169.00 to 174.00 °C. @ 705.00 mm Hg
175-178 °C

Heavy Atom Count

10

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float
0.860-0.868
0.86

LogP

4.38 (LogP)
4.38

Melting Point

< 25 °C

UNII

XBL40A7IA6

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.72 [mmHg]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

74806-04-5
13466-78-9

Metabolism Metabolites

(+)-3-carene has known human metabolites that include 3-Caren-10-ol and Carene epoxide.

Wikipedia

3-Carene

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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